HepG2 Cytotoxicity Advantage vs. Peimine
Peiminine demonstrates superior antiproliferative potency in human hepatocellular carcinoma HepG2 cells compared to peimine. The IC50 value for peiminine at 24 hours is 4.58 μg/mL [1]. In contrast, peimine, when tested under comparable conditions in the same cell line, exhibits an IC50 of 6.68 μg/mL [2]. This represents a 31% lower IC50 for peiminine, indicating a meaningfully higher cytotoxic potency in this liver cancer model.
| Evidence Dimension | Cytotoxicity IC50 |
|---|---|
| Target Compound Data | 4.58 μg/mL |
| Comparator Or Baseline | Peimine: 6.68 μg/mL |
| Quantified Difference | 31% lower IC50 |
| Conditions | HepG2 human hepatocellular carcinoma cells; 24 h exposure; MTT assay |
Why This Matters
For procurement in anticancer research, this quantifiable potency advantage justifies selecting peiminine over peimine for HepG2-based hepatocarcinoma studies.
- [1] Gong Q, et al. The effects and mechanism of peiminine-induced apoptosis in human hepatocellular carcinoma HepG2 cells. PLoS One. 2019;14(1):e0201864. View Source
- [2] Li Y, et al. Peimine inhibits the growth and motility of prostate cancer cells and induces apoptosis by disruption of intracellular calcium homeostasis through Ca2+/CaMKII/JNK pathway. J Cell Biochem. 2019;120(10):17059-17070. View Source
